molecular formula C23H27NO3 B1290976 1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid CAS No. 952182-64-8

1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid

Cat. No.: B1290976
CAS No.: 952182-64-8
M. Wt: 365.5 g/mol
InChI Key: CRPGJWHGKJNBKZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a tert-butyl group

Preparation Methods

One common synthetic route involves the use of a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid stands out due to its unique combination of functional groups. Similar compounds might include other piperidine derivatives or benzyl-substituted molecules. the presence of the tert-butyl group and the specific arrangement of the benzyl and piperidine moieties confer distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

1-benzyl-2-(4-tert-butylphenyl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-23(2,3)18-11-9-17(10-12-18)21-19(22(26)27)13-14-20(25)24(21)15-16-7-5-4-6-8-16/h4-12,19,21H,13-15H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPGJWHGKJNBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(CCC(=O)N2CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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